molecular formula C8H12O2 B164825 6-Methylcyclohex-1-enecarboxylic acid CAS No. 5726-56-7

6-Methylcyclohex-1-enecarboxylic acid

Cat. No.: B164825
CAS No.: 5726-56-7
M. Wt: 140.18 g/mol
InChI Key: DCXQIBDJDGKXQL-UHFFFAOYSA-N
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Description

6-Methylcyclohex-1-enecarboxylic acid is a cyclic organic compound with the molecular formula C8H12O2. It is a colorless liquid with a characteristic odor and is commonly used in various fields of research due to its unique chemical properties.

Scientific Research Applications

6-Methylcyclohex-1-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety information for 6-Methylcyclohex-1-enecarboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P302+P352, P304+P340, P305+P351+P338, P402+P404 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylcyclohex-1-enecarboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methylcyclohex-1-ene with carbon dioxide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.

Another method involves the oxidation of 6-methylcyclohex-1-ene using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is carried out under acidic conditions and results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 6-methylcyclohex-1-ene followed by carboxylation. This process is typically carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of a dehydrating agent such as sulfuric acid.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, amides, and other derivatives.

Mechanism of Action

The mechanism of action of 6-Methylcyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-1-enecarboxylic acid
  • 6-Methylcyclohexane-1-carboxylic acid
  • Cyclohexane-1-carboxylic acid

Uniqueness

6-Methylcyclohex-1-enecarboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-methylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXQIBDJDGKXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-56-7
Record name 6-methylcyclohex-1-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylcyclohex-1-enecarboxylic acid
Reactant of Route 2
6-Methylcyclohex-1-enecarboxylic acid
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6-Methylcyclohex-1-enecarboxylic acid
Reactant of Route 4
6-Methylcyclohex-1-enecarboxylic acid
Reactant of Route 5
6-Methylcyclohex-1-enecarboxylic acid
Reactant of Route 6
6-Methylcyclohex-1-enecarboxylic acid

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